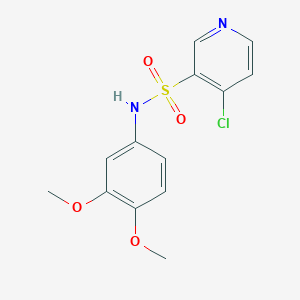
















|
REACTION_CXSMILES
|
O[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([OH:11])(=[O:10])=O.C(N(CC)C(C)C)(C)C.O(Cl)[Cl:22].[P+5].[CH3:25][O:26][C:27]1[CH:28]=[C:29]([CH:31]=[CH:32][C:33]=1[O:34][CH3:35])[NH2:30].C([O-])(O)=O.[Na+]>ClCCCl.CCOC(C)=O.CCCCCC>[Cl:22][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([NH:30][C:29]1[CH:31]=[CH:32][C:33]([O:34][CH3:35])=[C:27]([O:26][CH3:25])[CH:28]=1)(=[O:10])=[O:11] |f:2.3,5.6|
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=NC=C1)S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
9.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
|
Name
|
|
|
Quantity
|
10.9 g
|
|
Type
|
reactant
|
|
Smiles
|
O(Cl)Cl.[P+5]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(N)C=CC1OC
|
|
Name
|
|
|
Quantity
|
7.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (3×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by gradient column chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with 0-20% EtOAc in hexane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=NC=C1)S(=O)(=O)NC1=CC(=C(C=C1)OC)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 6.69 mmol | |
| AMOUNT: MASS | 2.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 23.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |